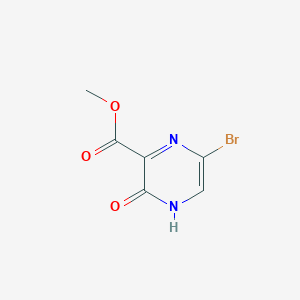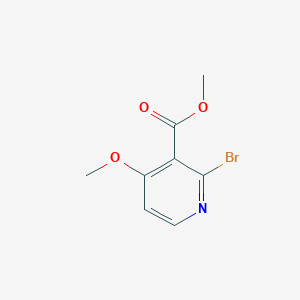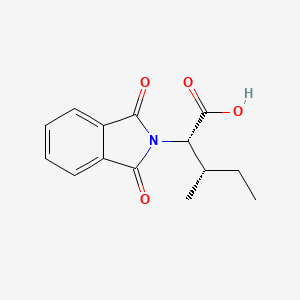
3-羟基-6-溴吡嗪-2-甲酸甲酯
描述
“Methyl 3-hydroxy-6-bromopyrazine-2-carboxylate” is a chemical compound that has been used in the synthesis of Favipiravir , an antiviral drug . It is a key intermediate in the synthesis process .
Synthesis Analysis
The compound can be synthesized from ethyl acetate, which is removed by distillation under reduced pressure . The yield of this synthesis process is 92.7%, resulting in a gray solid .Molecular Structure Analysis
The molecular formula of “Methyl 3-hydroxy-6-bromopyrazine-2-carboxylate” is C6H6BrN3O2 . The 1H-NMR (400 MHz, DMSO-d6) is d 8.40 (s, 1H), 3.85 (s, 3H) and the 13CNMR (101 MHz, DMSO-d6) is d 163.20, 157.11, 143.89,134.81, 122.06, 52.43 .Chemical Reactions Analysis
In the synthesis of Favipiravir, “Methyl 3-hydroxy-6-bromopyrazine-2-carboxylate” is a key intermediate . It is crucial for the successful preparation of 3,6-dichloropyrazine-2-carbonitrile .Physical And Chemical Properties Analysis
“Methyl 3-hydroxy-6-bromopyrazine-2-carboxylate” is a gray solid with a melting point of 120-122 C .科学研究应用
合成与结构分析
3-羟基-6-溴吡嗪-2-甲酸甲酯参与了多种新型化合物的合成。例如,它的衍生物被用于合成吡啶基-吡唑-3-酮衍生物,然后分析它们的晶体结构和细胞毒性。值得注意的是,这些衍生物对肿瘤细胞系表现出选择性细胞毒性,而不会损害正常人肝细胞,表明在癌症研究中具有潜力 (Huang et al., 2017).
金属络合配体合成
它已被用于配体的合成,特别是在基于取代联吡啶的单齿、双齿和三齿配体的合成中。这些配体非常适合镧系(III)阳离子的络合,突出了其在配位化学和材料科学中的应用 (Charbonnière et al., 2001).
抗惊厥活性研究
在药物化学领域,已经合成了一些相关化合物并对其抗惊厥活性进行了测试。例如,与 3-羟基-6-溴吡嗪-2-甲酸甲酯合成途径相关的衍生物,如 3-氨基吡咯,已显示出相当大的活性,神经毒性最小,表明它们在治疗癫痫中的潜力 (Unverferth et al., 1998).
分子间相互作用研究
对甲基化 6-羟基吡哒嗪-3-羧酸的研究(在结构上可能与 3-羟基-6-溴吡嗪-2-甲酸甲酯相关)提供了甲基化对分子间相互作用和亲脂性的影响的见解。这项研究对于了解此类化合物的物理和化学性质至关重要,这些性质会影响它们在包括制药和材料科学在内的各个领域的应用 (Katrusiak et al., 2011).
作用机制
安全和危害
未来方向
属性
IUPAC Name |
methyl 5-bromo-2-oxo-1H-pyrazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c1-12-6(11)4-5(10)8-2-3(7)9-4/h2H,1H3,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFMFCVOODVACN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CNC1=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21874-61-3 | |
| Record name | methyl 6-bromo-3-hydroxypyrazine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![cis-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hcl](/img/structure/B3116589.png)
![8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B3116591.png)







![(4S,4'S)-2,2'-Cyclohexylidenebis[4,5-dihydro-4-phenyloxazole]](/img/structure/B3116638.png)



